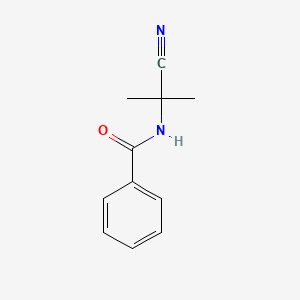

N-(1-cyano-1-methylethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

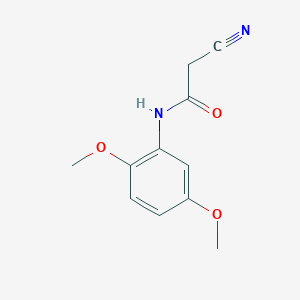

N-(1-cyano-1-methylethyl)benzamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Colorimetric Sensing

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to N-(1-cyano-1-methylethyl)benzamide, have been synthesized and studied for their colorimetric sensing properties. One derivative containing a 3,5-dinitrophenyl group demonstrated a remarkable color transition from colorless to black in the presence of fluoride anions. This change is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in naked-eye detection of fluoride anion in solutions (Younes et al., 2020).

Melanoma Cytotoxicity

Research has explored benzamide derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, for selective targeting of melanotic melanoma. These compounds have shown high binding capacity and enhanced cytotoxicity against melanoma cells compared to the parent compound, chlorambucil. This highlights the potential of benzamide derivatives in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Neuroleptic Activity

Certain benzamides have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. For example, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide was found to be significantly more potent than traditional neuroleptics, indicating its potential as a drug for treating psychosis (Iwanami et al., 1981).

Solubility and Cocrystal Formation

The solubility of benzamide in various solvents was studied, which is critical for its applications in drug formulation and chemical processes. For instance, the solubility in alcohols like ethanol was used to form benzamide cocrystals with benzoic acid, demonstrating the importance of understanding solubility for the development of pharmaceutical formulations (Ouyang et al., 2019).

Microwave-Promoted Synthesis

Microwave irradiation has been employed for the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This method provides a cleaner, more efficient, and faster synthesis route compared to traditional thermal heating, indicating its utility in the synthesis of benzamide derivatives (Saeed, 2009).

Modulation of Metabotropic Glutamate-5 Receptor

Benzamide derivatives have been studied for their role in modulating the metabotropic glutamate-5 receptor, an important target in neurological disorders. For example, CDPPB, a benzamide derivative, was found to potentiate glutamate-induced calcium release, providing insights into the development of treatments for neurological conditions (de Paulis et al., 2006).

Safety and Hazards

The safety information for N-(1-cyano-1-methylethyl)benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name |

N-(2-cyanopropan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-11(2,8-12)13-10(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMOBXIDUMSODX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395882 |

Source

|

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54016-31-8 |

Source

|

| Record name | N-(1-cyano-1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)

![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)